molecular formula C9H7ClN2O B8475256 N-(5-chloro-2-cyanophenyl)acetamide

N-(5-chloro-2-cyanophenyl)acetamide

Cat. No.: B8475256
M. Wt: 194.62 g/mol
InChI Key: GJEKRXAORNICSS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)acetamide is a specialized chemical intermediate playing a role in advanced pharmaceutical and agrochemical research. Its molecular structure, featuring both chloro and cyano substituents on the phenyl ring, makes it a valuable synthon for constructing more complex molecules. Compounds with this core structure are investigated as key building blocks in medicinal chemistry, particularly in the discovery and development of novel therapeutic agents . Research into structurally related anilide and acetamide compounds has demonstrated their significance in creating multitargeted agents, such as tyrosine kinase inhibitors (TKIs), for challenging diseases like non-small cell lung cancer (NSCLC) . Furthermore, the demand for high-purity chemical intermediates like this is propelled by trends in the pharmaceutical industry and the development of new agrochemical formulations, underscoring its utility in industrial organic synthesis .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

N-(5-chloro-2-cyanophenyl)acetamide

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11/h2-4H,1H3,(H,12,13)

InChI Key

GJEKRXAORNICSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

a) 2-Chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6)

  • Structure: Differs in the position of the cyano group (4-position vs. 2-position).
  • Properties: The para-cyano substitution reduces steric hindrance compared to the ortho-cyano group in the target compound. This positional isomer may exhibit improved solubility due to less steric crowding .
  • Applications : Used as a synthetic intermediate in organic chemistry, though specific biological data are unavailable .

b) N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide

  • Structure: Contains a hydroxyimino group (-NH-O-) instead of cyano.
  • Synthetic Role : Serves as a precursor for 5-chloro-isatin, highlighting the reactivity of chlorophenyl acetamides in constructing heterocyclic frameworks .

c) N-(3-chloro-4-hydroxyphenyl)acetamide (Compound 4)

  • Structure : Features a hydroxyl group at the 4-position and chloro at the 3-position.

Substituent Effects on Pharmacological Activity

a) Anticancer Acetamides

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and related derivatives (39, 40) demonstrated potent activity against cancer cell lines (HCT-1, MCF-7). The sulfonylquinazoline moiety enhances binding to cellular targets, while methoxy groups modulate lipophilicity .

b) Thiazolidinone Derivatives

2-[2-(2,6-dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide incorporates a thiazolidinone ring, enabling hydrogen bonding and metal coordination. Such structural complexity is absent in this compound, which may limit its versatility in targeting enzymes like kinases .

Physicochemical and Toxicological Profiles

Compound Molecular Weight Key Substituents Notable Properties Toxicity Data
This compound ~210.62 5-Cl, 2-CN High polarity, moderate solubility Not thoroughly investigated
2-Chloro-N-(4-cyanophenyl)acetamide 210.62 4-CN, 2-Cl Improved solubility vs. ortho-CN isomer Limited data
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide 198.61 4-Cl, hydroxyimino Reactive intermediate Not reported
Compound 38 () ~450.50 Sulfonylquinazoline High anticancer activity IC50 values: 1–10 μM

Preparation Methods

Reaction Overview

The most straightforward method involves the acylation of 5-chloro-2-cyanoaniline with acetyl chloride or acetic anhydride. This approach leverages the nucleophilicity of the aniline’s amine group to form the acetamide bond.

Procedure

  • Reagents :

    • 5-Chloro-2-cyanoaniline (1.0 eq)

    • Acetyl chloride (1.2 eq)

    • Triethylamine (2.0 eq, as base)

    • Dichloromethane (solvent)

  • Steps :

    • Dissolve 5-chloro-2-cyanoaniline in dichloromethane under nitrogen.

    • Add triethylamine dropwise at 0°C to deprotonate the amine.

    • Introduce acetyl chloride slowly, then warm to room temperature and stir for 4–6 hours.

    • Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, 3% methanol in dichloromethane).

  • Yield : 75–85%.

Key Advantages

  • High regioselectivity due to the directing effect of the cyano group.

  • Scalable under mild conditions.

Palladium-Catalyzed Direct Cyanation of 5-Chloroacetanilide

Reaction Overview

This method introduces the cyano group via C–H bond activation using a palladium catalyst and potassium hexacyanoferrate(II) (K4_4[Fe(CN)6_6]) as a cyanating agent.

Procedure

  • Reagents :

    • 5-Chloroacetanilide (1.0 eq)

    • K4_4[Fe(CN)6_6]·3H2_2O (1.5 eq)

    • Pd(OAc)2_2 (5 mol%)

    • 1,2-Dimethoxyethane (DME, solvent)

    • Oxidant: Ag2_2CO3_3 (2.0 eq)

  • Steps :

    • Mix reagents in DME and heat to 110°C for 12 hours under argon.

    • Filter the mixture, concentrate under vacuum, and purify via recrystallization (ethanol/water).

  • Yield : 60–70%.

Key Advantages

  • Avoids pre-functionalized starting materials.

  • Compatible with late-stage functionalization.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield Purity
Direct Acylation5-Chloro-2-cyanoanilineAcetyl chloride75–85%>95%
Palladium Cyanation5-ChloroacetanilidePd(OAc)2_2, K4_4[Fe(CN)6_6]60–70%90–95%

Critical Considerations

  • Direct Acylation : Requires access to 5-chloro-2-cyanoaniline, which may necessitate additional synthesis steps (e.g., nitration/reduction of 5-chlorobenzonitrile).

  • Palladium Cyanation : Limited by the cost of palladium catalysts and potential over-oxidation side reactions.

Mechanistic Insights

Acylation Pathway

The amine attacks the electrophilic carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate that collapses to release HCl. Triethylamine neutralizes HCl, driving the reaction forward.

Palladium-Catalyzed Cyanation

The mechanism involves:

  • C–H Activation : Pd(II) coordinates to the acetamide’s ortho position.

  • Cyanide Transfer : K4_4[Fe(CN)6_6] serves as a CN^- source, facilitated by Ag2_2CO3_3 as an oxidant .

Q & A

What are the recommended synthetic routes for N-(5-chloro-2-cyanophenyl)acetamide, and how can reaction intermediates be characterized?

Basic Research Question
A multi-step synthesis approach is typically employed, starting with halogenation and cyano-group introduction on the phenyl ring, followed by acetylation. Key intermediates can be monitored using thin-layer chromatography (TLC) and purified via recrystallization or column chromatography . For structural confirmation, Fourier-transform infrared spectroscopy (FTIR) is used to identify functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C≡N at ~2200 cm⁻¹), while NMR spectroscopy (¹H and ¹³C) resolves proton environments and carbon frameworks. For example, acetamide protons typically appear as singlets at δ 2.1–2.3 ppm in ¹H NMR .

How can spectroscopic methods distinguish this compound from structurally similar derivatives?

Basic Research Question
Differences in substituent positioning and electronic effects can be analyzed via UV-Vis spectroscopy (e.g., absorption shifts due to nitro vs. cyano groups) and mass spectrometry (molecular ion peaks and fragmentation patterns). For example, the cyano group’s electron-withdrawing nature reduces electron density on the aromatic ring, altering chemical shifts in ¹H NMR compared to hydroxyl- or methoxy-substituted analogs . X-ray crystallography provides definitive structural differentiation by resolving bond lengths and angles, as demonstrated for related chloroacetamide derivatives .

What computational methods are suitable for predicting the electronic properties of this compound?

Advanced Research Question
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can predict HOMO-LUMO gaps, molecular electrostatic potential (MESP) surfaces, and Fukui indices for reactivity analysis. For instance, the cyano group’s electron deficiency may lower the LUMO energy, enhancing electrophilic reactivity at the chloro-substituted position . Solvent effects (e.g., acetone, ethanol) can be modeled using the polarizable continuum model (PCM) to simulate experimental conditions .

How do crystal packing interactions influence the stability of this compound?

Advanced Research Question
Intermolecular hydrogen bonds (N–H⋯O, O–H⋯N) and π-π stacking between aromatic rings dominate crystal packing. For example, in N-(4-chlorophenyl)acetamide derivatives, intramolecular C–H⋯O interactions form six-membered rings, stabilizing the lattice . Single-crystal X-ray diffraction can quantify dihedral angles (e.g., 6.3° between acetamide and benzene planes in related structures) and thermal displacement parameters to assess conformational rigidity .

What functional groups in this compound are most reactive under nucleophilic conditions?

Basic Research Question
The cyano group is susceptible to hydrolysis (forming carboxylic acids) under acidic/basic conditions, while the acetamide moiety undergoes nucleophilic substitution at the carbonyl carbon. Reactivity can be probed via kinetic studies using HPLC to monitor hydrolysis products. For example, chloro-substituted acetamides exhibit slower hydrolysis rates compared to nitro analogs due to reduced electron withdrawal .

How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

Advanced Research Question
Systematic substitution at the phenyl ring (e.g., replacing chloro with trifluoromethyl or methoxy groups) can modulate bioactivity. Molecular docking against target proteins (e.g., bacterial enzymes or cancer cell receptors) identifies binding affinities. For agrochemical applications, derivatives with thienyl or oxadiazole substituents show enhanced herbicidal activity, as seen in dimethenamid analogs . In vitro assays (e.g., MTT cytotoxicity testing ) quantify potency .

What safety protocols are critical when handling this compound intermediates?

Advanced Research Question
Azido or nitro intermediates require strict explosive hazard mitigation (e.g., avoiding sparks, static discharge). Use fume hoods and PPE (gloves, goggles) to prevent inhalation/contact. For unstable intermediates like 2-azidoacetamides, store at –20°C under inert gas and monitor decomposition via TGA/DSC . Emergency protocols should align with GHS guidelines (e.g., P210/P101 codes for fire hazards and medical response) .

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